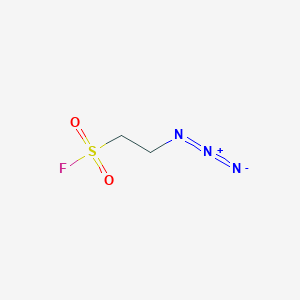
N-(3-chloro-4-fluorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H15ClFNOS and its molecular weight is 323.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarial Applications
Benzothiophene Carboxamide Derivatives as Inhibitors of Plasmodium falciparum Enoyl-ACP Reductase : Research into benzothiophene derivatives, including carboxamide compounds, has shown promising applications in antimalarial therapy. Bromo-benzothiophene carboxamide derivatives have been identified as potent inhibitors of the Plasmodium falciparum enoyl-acyl carrier protein (ACP) reductase (PfENR), a crucial enzyme in the fatty acid biosynthesis pathway of the malaria parasite. Specifically, 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide exhibited significant inhibitory activity with an IC50 of 115 nM for purified PfENR. This suggests its potential for development into potent antimalarial drugs (Banerjee et al., 2011).
Photophysical Studies
Fluorescence Quenching Studies of Carboxamide Compounds : Another area of scientific research involves the investigation of the fluorescence properties of carboxamide compounds. Studies on the fluorescence quenching of (E)-N-(3-Chlorophenyl)-2-(3,4-dimethoxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide [ENCDTTC] by aniline and carbon tetrachloride in various solvents have provided insights into the quenching mechanisms. The results suggest the relevance of these compounds in photophysical studies, potentially applicable in the development of fluorescence-based sensors or probes (Patil et al., 2013).
Synthetic Chemistry and Material Science
Synthesis and Properties of Ortho-Linked Polyamides : The synthesis and analysis of polyamides based on benzothiophene carboxamide derivatives highlight their significance in material science. By synthesizing polyamides with flexible main-chain ether linkages and ortho-phenylene units, researchers have developed materials with high thermal stability, transparency, and flexibility. These materials could have applications in various fields, including electronics, coatings, and high-performance polymers (Hsiao et al., 2000).
Antimicrobial Research
Antibacterial Studies of Benzothiophene Carboxamide Derivatives : The antimicrobial potential of benzothiophene carboxamide derivatives has been explored in several studies. Compounds synthesized from N-(3-chloro-4-fluorophenyl)-N-substituted semicarbazone derivatives have shown promising results in computational pharmacokinetic studies and antimicrobial evaluations, suggesting their potential as therapeutic agents in combating bacterial infections (Ahsan et al., 2016).
Wirkmechanismus
Mode of Action
The presence of a fluorine atom and a chlorine atom in the compound could potentially influence its reactivity and interactions with target proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide are currently unknown. These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interactions with its targets .
Eigenschaften
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNOS/c17-12-7-10(5-6-13(12)18)9-19-16(20)15-8-11-3-1-2-4-14(11)21-15/h5-8H,1-4,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICDMARLZYLFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2503139.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503140.png)


![2-(2,5-dioxopyrrolidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2503144.png)







![2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2503160.png)

